

3-Bromo-5-morpholinopyridine structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-5-morpholinopyridine**

Cat. No.: **B1522347**

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-5-morpholinopyridine** for Advanced Research

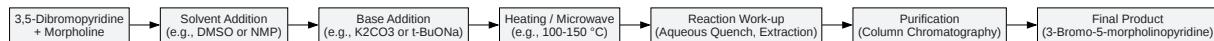
Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **3-Bromo-5-morpholinopyridine**, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We delve into its core chemical structure, physicochemical properties, synthesis, and reactivity. This document serves as a crucial resource for researchers, offering detailed experimental protocols, characterization data, and insights into its application in the development of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Strategic Importance of 3-Bromo-5-morpholinopyridine

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among these, pyridine derivatives are paramount due to their presence in numerous biologically active molecules. **3-Bromo-5-morpholinopyridine** emerges as a particularly valuable synthetic intermediate. It strategically combines two key pharmacophoric elements: the bromopyridine core and the morpholine moiety.

The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular architectures.[1][2] The morpholine ring is recognized in medicinal chemistry as a "privileged structure." [3] Its inclusion in a molecule often confers favorable properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles, while also serving as a key interaction motif with biological targets.[3][4]


This guide provides an in-depth exploration of **3-Bromo-5-morpholinopyridine**, equipping drug development professionals with the foundational knowledge required to leverage this potent building block in their research endeavors.

Chemical Identity and Structure

The unique reactivity and biological relevance of **3-Bromo-5-morpholinopyridine** are direct consequences of its molecular structure.

Molecular Structure

The molecule consists of a pyridine ring substituted with a bromine atom at the 3-position and a morpholine ring attached via its nitrogen atom to the 5-position.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Bromo-5-morpholinopyridine**.

Detailed Experimental Protocol

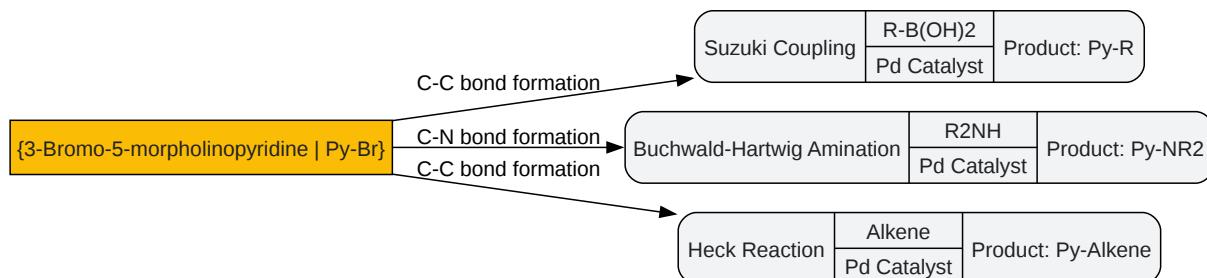
This protocol is a representative example and may require optimization based on laboratory conditions and scale.

- Reagent Preparation: To a flame-dried round-bottom flask, add 3,5-dibromopyridine (1.0 eq), morpholine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

- Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask to dissolve the reactants.
- Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some protocols may utilize microwave heating for shorter reaction times. [5]4. Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Final Purification: Purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield pure **3-Bromo-5-morpholinopyridine**.

Spectral Data and Characterization

Structural confirmation and purity assessment are performed using standard spectroscopic techniques.


- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the morpholine protons. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), showing characteristic coupling patterns. The morpholine protons will appear as two multiplets in the aliphatic region (typically δ 3.0-4.0 ppm).
- ^{13}C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M^+) peak and an $\text{M}+2$ peak of similar intensity, which is indicative of the presence of a single bromine atom. For $\text{C}_9\text{H}_{11}\text{BrN}_2\text{O}$, the expected m/z would be approximately 242 and 244.
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-N stretching, C-O-C stretching from the morpholine ring, and aromatic C-H and C=C/C=N stretching from the pyridine ring.

Reactivity and Applications in Drug Discovery

The utility of **3-Bromo-5-morpholinopyridine** lies in its predictable reactivity, which allows for its elaboration into more complex molecules.

Key Reactions

The bromine atom is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions involving **3-Bromo-5-morpholinopyridine**.

These reactions enable the introduction of a wide variety of substituents (aryl, heteroaryl, alkyl, amino groups) at the 3-position, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. [1]

Role in Medicinal Chemistry

The **3-Bromo-5-morpholinopyridine** scaffold is a valuable starting point for the synthesis of inhibitors for various biological targets, including kinases, which are often dysregulated in diseases like cancer. [1] The morpholine group can act as a hydrogen bond acceptor and improve the physicochemical properties of the final compound, while the pyridine ring can engage in π -stacking or hydrogen bonding interactions within a protein's active site. [3][4]

Safety, Handling, and Storage

Proper safety precautions are mandatory when working with this and related chemical compounds.

- Hazard Identification: Based on data for analogous compounds like 3-bromopyridine, this substance should be considered harmful if swallowed and may cause skin and serious eye irritation. [\[6\]](#)[\[7\]](#)* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. *
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [\[7\]](#)[\[8\]](#)[\[9\]](#)Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [\[6\]](#)Keep away from strong oxidizing agents and strong acids. [\[6\]](#)

Conclusion

3-Bromo-5-morpholinopyridine stands out as a high-value building block for modern drug discovery. Its synthesis is straightforward, and its structure offers dual functionality: a reactive handle for molecular diversification and a beneficial morpholine moiety for optimizing drug-like properties. The strategic application of this intermediate allows for the efficient generation of compound libraries to probe a wide range of biological targets, accelerating the path toward novel therapeutics. This guide provides the essential technical knowledge for researchers to confidently and effectively utilize **3-Bromo-5-morpholinopyridine** in their synthetic and medicinal chemistry programs.

References

- Royal Society of Chemistry.
- Arkivoc.
- AWS.
- Amerigo Scientific. 3-Bromo-5-(prop-1-en-2-yl)pyridine. [\[Link\]](#)
- Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [\[Link\]](#)
- NIST WebBook. Pyridine, 3-bromo-. [\[Link\]](#)
- Chemistry Stack Exchange. Which organic compound's NMR and IR are these?[\[Link\]](#)
- Pipzine Chemicals. 3-Bromo-5-methylpyridine Manufacturer & Supplier in China. [\[Link\]](#)
- Google Patents.
- PubChem. 3-Bromo-5-(5-bromopentyl)pyridine. [\[Link\]](#)
- ResearchGate.

- PubChem. 3-Bromopyridine. [\[Link\]](#)
- PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [\[Link\]](#)
- PubChem. 3-Bromo-5-phenylpyridine. [\[Link\]](#)
- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. [\[Link\]](#)
- Wikipedia. 3-Bromopyridine. [\[Link\]](#)
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
- MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [\[Link\]](#)
- MDPI. Special Issue : Organic Compounds with Biological Activity. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Bromopyridine - Wikipedia [\[en.wikipedia.org\]](http://en.wikipedia.org)
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. enamine.enamine.net [enamine.enamine.net]
- To cite this document: BenchChem. [3-Bromo-5-morpholinopyridine structure and properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1522347#3-bromo-5-morpholinopyridine-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com